6-Oxo-5,6-dihydropyrimidine-4-carboxylic acid
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Overview
Description
6-Oxo-5,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the class of pyrimidines This compound is characterized by a pyrimidine ring with a keto group at the 6th position and a carboxylic acid group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-5,6-dihydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-5,6-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
6-Oxo-5,6-dihydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Oxo-5,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces the production of uric acid, which is beneficial in the treatment of hyperuricemia .
Comparison with Similar Compounds
Similar Compounds
6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid: Similar structure but with different substitution patterns.
2-Substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These compounds have various substituents at the 2nd position, affecting their chemical properties and biological activities.
Uniqueness
6-Oxo-5,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a xanthine oxidase inhibitor sets it apart from other similar compounds, making it a valuable target for drug development .
Properties
Molecular Formula |
C5H4N2O3 |
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Molecular Weight |
140.10 g/mol |
IUPAC Name |
6-oxo-5H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C5H4N2O3/c8-4-1-3(5(9)10)6-2-7-4/h2H,1H2,(H,9,10) |
InChI Key |
GFHLEEPIGDSIAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC=NC1=O)C(=O)O |
Origin of Product |
United States |
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